molecular formula C7H11N3O2 B6594942 3-Methylhistidine D3 CAS No. 144868-18-8

3-Methylhistidine D3

カタログ番号: B6594942
CAS番号: 144868-18-8
分子量: 172.20 g/mol
InChIキー: JDHILDINMRGULE-FYFSCIFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Origin and Discovery of 3-Methylhistidine (3MH) in Biological Systems

3-Methylhistidine (3-MH), a methylated derivative of the amino acid histidine, was first identified in human urine in 1953. researchgate.net Initially considered an unusual amino acid, its biological significance became clearer with subsequent research. It is now understood to be primarily a byproduct of the breakdown of contractile proteins, actin and myosin, found in muscle tissue. rupahealth.combevital.nonih.govhealthmatters.io

The structure of 3-MH features a methyl group attached to the 3rd position of the imidazole (B134444) ring of histidine. researchgate.netnih.gov This modification occurs post-translationally, meaning the methylation happens after the histidine has been incorporated into a protein. bevital.nonih.govwikipedia.orgcambridge.org The methyl group is donated by S-adenosylmethionine (SAM). researchgate.netnih.gov Unlike many other amino acids, once 3-MH is released from the breakdown of proteins, it is not reused for the synthesis of new proteins and is excreted from the body, primarily in the urine. bevital.nocambridge.orgnih.gov This characteristic makes it a valuable biomarker.

Conceptual Basis for 3MH as an Indicator of Myofibrillar Protein Breakdown

The use of 3-methylhistidine as a biomarker for myofibrillar protein breakdown is based on several key principles: rupahealth.combevital.nonih.govwikipedia.orgnih.govnih.govnih.govnih.gov

Exclusive Origin: 3-MH is primarily found in actin and myosin, which constitute a significant portion of muscle mass. rupahealth.combevital.nonih.govhealthmatters.io

Post-Translational Formation: It is formed after protein synthesis, so its presence is directly linked to existing protein structures. bevital.nonih.govwikipedia.orgcambridge.org

No Reutilization: Once released during the breakdown of muscle protein, 3-MH is not re-incorporated into new proteins. bevital.nocambridge.orgnih.gov

Quantitative Excretion: It is quantitatively excreted in the urine. cambridge.orgnih.govnih.gov

Therefore, the amount of 3-MH excreted in the urine over a specific period is proportional to the rate of muscle protein degradation. nih.govnih.gov This makes urinary 3-MH a valuable, non-invasive tool for assessing muscle catabolism in various physiological and pathological states, including strenuous exercise, muscle injury, fasting, and certain diseases. rupahealth.comnih.govbmj.comhealthmatters.io However, it is important to note that dietary intake of meat, particularly poultry, can also contribute to urinary 3-MH levels, a factor that must be controlled for in research studies. rupahealth.combevital.nowikipedia.org

Development and Significance of Deuterium-Labeled 3-Methylhistidine (D3-3MH) as a Stable Isotope Tracer for Research

To overcome the limitations associated with measuring endogenous 3-MH, such as the influence of diet, researchers developed deuterium-labeled 3-methylhistidine (D3-3MH). nih.govnih.govphysoc.orgcancer.govmedchemexpress.com This stable isotope tracer has become a powerful tool in metabolic research for the precise quantification of muscle protein breakdown. nih.govnih.govphysoc.orgnih.gov

D3-3MH is a form of 3-methylhistidine where three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. cancer.govmedchemexpress.com This labeling does not significantly alter the biochemical properties of the molecule but allows it to be distinguished from the naturally occurring, unlabeled 3-MH using techniques like mass spectrometry. nih.govnih.gov

The use of D3-3MH in research typically involves the following steps:

A known amount of D3-3MH is administered to a subject, often orally. nih.govnih.gov

The tracer is incorporated into the body's 3-MH pool. cancer.gov

As muscle protein breaks down, both unlabeled (endogenous) 3-MH and the labeled D3-3MH are released into the circulation and subsequently excreted in the urine. nih.govcancer.gov

By measuring the ratio of labeled to unlabeled 3-MH in plasma or urine over time, researchers can calculate the rate of appearance of endogenous 3-MH, which directly reflects the rate of myofibrillar protein breakdown. nih.govnih.gov

This tracer dilution method offers several advantages over simply measuring total urinary 3-MH:

Independence from Dietary Intake: The calculation is based on the dilution of the tracer by endogenous production, making it less susceptible to variations in dietary meat consumption. nih.gov

Dynamic Measurements: It allows for the determination of the rate of muscle protein breakdown over a specific time course, providing dynamic information about metabolic processes. nih.govnih.gov

Minimally Invasive: The use of oral tracers and urine or blood spot samples makes it a more feasible and less invasive method for a wide range of study populations, including the elderly and clinical patients. nih.govphysoc.org

The development of D3-3MH has significantly advanced the study of muscle metabolism, enabling more accurate and reliable assessments of muscle protein breakdown in various research settings, from studies on aging and sarcopenia to investigations into the effects of nutrition and exercise on muscle health. nih.govnih.govphysoc.orgresearchgate.netd-nb.infoclinicaltrial.be

Detailed Research Findings

Recent studies have utilized D3-3MH in combination with other stable isotope tracers to simultaneously measure muscle mass, muscle protein synthesis (MPS), and muscle protein breakdown (MPB). For example, a "Combined Oral Stable Isotope Assessment of Muscle (COSIAM)" approach has been developed using D3-creatine (for muscle mass), deuterium oxide (D2O, for MPS), and D3-3MH (for MPB). nih.govphysoc.org This combinatorial approach allows for a comprehensive assessment of skeletal muscle dynamics from a single set of samples, including blood, urine, and a small muscle biopsy. nih.govphysoc.org

In a study involving older men, this method demonstrated that D3-creatine-derived muscle mass correlated well with measurements from dual-energy X-ray absorptiometry (DXA). nih.gov The study also yielded rates of myofibrillar MPS and whole-body MPB that were consistent with previous literature. nih.gov This highlights the potential of using D3-3MH as part of a multi-tracer approach to gain a more holistic understanding of muscle metabolism in aging and disease.

Data Tables

Table 1: Distribution of 3-Methylhistidine in Myofibrillar Proteins

ProteinPresence of 3-MethylhistidineLocation/Variation
Actin YesConsistent across muscle types; located at the 73rd residue. researchgate.net
Myosin VariesHigher in fast-twitch skeletal muscle; lower in red skeletal and smooth muscle; absent in fetal and cardiac myosin. researchgate.netnih.gov

Table 2: Comparison of Methods for Assessing Muscle Protein Breakdown

MethodPrincipleAdvantagesDisadvantages
Urinary 3-MH Excretion Measurement of total 3-MH excreted in urine over 24 hours.Non-invasive. nih.govInfluenced by dietary meat intake; requires complete 24-hour urine collection. rupahealth.combevital.nowikipedia.orgnih.gov
D3-3MH Tracer Dilution Oral administration of a known amount of D3-3MH and measurement of its dilution by endogenous 3-MH.Independent of diet; provides dynamic rate of breakdown; minimally invasive. nih.govnih.govphysoc.orgRequires mass spectrometry analysis. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHILDINMRGULE-FYFSCIFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144868-18-8
Record name 3-Methylhistidine D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144868188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLHISTIDINE D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZ5SY6ADE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Role and Endogenous Metabolism of 3 Methylhistidine

Formation through Post-Translational Methylation of Histidine Residues

3-Methylhistidine is not incorporated into proteins during translation. Instead, it is synthesized in the body through a post-translational modification process. wikipedia.org This involves the enzymatic methylation of specific histidine residues already incorporated within peptide chains. researchgate.netmdpi.com The methyl group is donated by S-adenosylmethionine (SAM), a common methyl donor in numerous biological reactions. researchgate.net This modification is primarily associated with the contractile proteins found in muscle tissue. bevital.no

Recent research has identified specific enzymes responsible for this methylation. In vertebrates, the enzyme SETD3 has been identified as the actin-specific histidine N-methyltransferase, responsible for methylating histidine-73 in β-actin. researchgate.net Another methyltransferase, METTL9, is known to mediate the formation of 3-MH in a broader range of proteins.

Absence of Reutilization for De Novo Protein Synthesis

Once muscle proteins are broken down (a process known as proteolysis), 3-Methylhistidine is released into the circulation as a free amino acid. mdpi.com A critical aspect of its metabolic fate is that it cannot be reutilized for the synthesis of new proteins. wur.nlwolf.org This is because there is no specific transfer RNA (tRNA) molecule that can recognize and bind to 3-MH to incorporate it into a growing polypeptide chain during translation. cambridge.orgwur.nl This lack of reutilization is fundamental to its utility as a biomarker; the amount of 3-MH released directly reflects the amount of muscle protein that has been degraded. wolf.org

Endogenous Metabolic Fate and Excretion Pathways of 3MH

After its release from actin and myosin degradation, 3-Methylhistidine enters the bloodstream and is transported to the kidneys for excretion. researchgate.net In humans and several other species, it is not significantly metabolized further. mdpi.comnih.gov Studies using radioactively labeled 3-MH in humans have shown that the compound is not oxidized, as no labeled CO2 is expired. nih.gov

The vast majority of the released 3-MH is excreted in the urine. mdpi.comnih.gov The primary form of excretion is as the unchanged 3-Methylhistidine molecule. However, a small fraction (approximately 4.5% in humans) can be acetylated to form N-acetyl-3-methylhistidine before being excreted. nih.govhmdb.ca Therefore, the total urinary excretion of 3-MH and its N-acetyl derivative provides a quantitative measure of myofibrillar protein breakdown, assuming a meat-free diet to avoid exogenous sources. nih.gov

Comparative Metabolism and Excretion Across Research Species

While the fundamental pathway of 3-Methylhistidine release from muscle protein breakdown is conserved, its subsequent metabolic fate and excretion can differ significantly across various research species. These differences are crucial to consider when using 3-MH as a biomarker in animal studies.

In humans, rats, and cattle, 3-MH is quantitatively excreted in the urine, primarily as the free amino acid and a small amount of its N-acetyl derivative. cambridge.orgnih.gov This makes urinary 3-MH a valid and direct index of muscle protein breakdown in these species. nih.gov

In contrast, pigs and sheep exhibit a distinct metabolic pathway. wur.nl In these animals, a significant portion of the released 3-MH is not excreted but is instead retained in the muscle tissue. cambridge.org It is used for the synthesis of a dipeptide called balenine (B107396) (β-alanyl-3-methylhistidine). wur.nlcambridge.orgsidalc.net Consequently, urinary excretion of 3-MH in pigs and sheep is not a quantitative reflection of muscle protein degradation, and tracer-based kinetic models are required to accurately estimate breakdown rates. cambridge.orgwur.nl Studies in lambs have shown that only about 15% of the produced 3-MH is excreted in the urine as the free form. cambridge.org Similarly, in pigs, less than 21% of a tracer dose of 3-MH is recovered in the urine. cabidigitallibrary.org

Comparative Metabolism of 3-Methylhistidine Across Species

SpeciesPrimary Metabolic FateMajor Excretion Product(s)Quantitative Urinary Excretion?Notes
HumanExcretion3-Methylhistidine, N-acetyl-3-methylhistidineYesReliable urinary biomarker for muscle protein breakdown. nih.gov
RatExcretion3-MethylhistidineYesSimilar metabolic fate to humans. cambridge.org
CattleExcretion3-MethylhistidineYesExcretes 3-MH quantitatively in urine. cabidigitallibrary.org
PigRetention and Dipeptide Synthesis(Low levels of 3-Methylhistidine)NoRetained in muscle as the dipeptide balenine. wur.nlsidalc.net
SheepRetention and Dipeptide Synthesis(Low levels of 3-Methylhistidine)NoRetained in muscle as the dipeptide balenine. cambridge.orgwur.nl

Application of 3 Methylhistidine D3 As a Stable Isotope Tracer in Muscle Protein Turnover Research

Principles of Stable Isotope Tracer Methodology in Protein Dynamics

The foundation of stable isotope tracer methodology in protein dynamics lies in the ability to introduce a labeled molecule, or "tracer," into a biological system and monitor its metabolic fate. nih.govmaastrichtuniversity.nl Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human use, making them ideal for clinical research. maastrichtuniversity.nl The tracer, in this case, 3-Methylhistidine D3, is identical in chemical properties to its naturally occurring, unlabeled counterpart (tracee) but has a greater mass due to the presence of deuterium (B1214612) atoms. maastrichtuniversity.nl

When a stable isotope tracer like D3-3MH is administered, it mixes with the body's endogenous pool of the same molecule. e-acnm.org The subsequent analysis of biological samples, such as plasma or urine, using mass spectrometry allows for the differentiation and quantification of the tracer and tracee based on their mass-to-charge ratio. maastrichtuniversity.nl By observing the change in the ratio of the tracer to the tracee over time, researchers can calculate the rates of appearance and disappearance of the molecule, which in the context of protein metabolism, reflect the rates of protein breakdown and synthesis. nih.gov

3-methylhistidine is a unique marker for myofibrillar protein breakdown because it is formed by the post-translational methylation of histidine residues in actin and myosin. cambridge.orgnih.govwur.nl Following the breakdown of these proteins, 3-methylhistidine is released and, importantly, is not reincorporated into new proteins, as there is no transfer RNA for it. cambridge.orgwur.nl This characteristic makes its rate of appearance a direct indicator of myofibrillar protein degradation. nih.govnih.gov

Quantification of Muscle Protein Breakdown (MPB) using D3-3MH Dilution

The D3-3MH dilution technique offers a minimally invasive method to quantify whole-body muscle protein breakdown. nih.govnih.gov This approach involves the oral administration of a known amount of D3-3MH. nih.gov The tracer then distributes throughout the body and is diluted by the endogenous, unlabeled 3-methylhistidine that is continuously released from the breakdown of muscle protein. nih.gov

By collecting a series of blood or urine samples over a specific period following the ingestion of the tracer, researchers can measure the decay in the enrichment of D3-3MH in the plasma or the appearance of the tracer in urine. cambridge.orgnih.gov The rate of this dilution is directly proportional to the rate at which endogenous 3-methylhistidine is being released, thus providing a quantitative measure of whole-body MPB. nih.gov

The enrichment of D3-3MH is typically measured in atom percent excess (APE), and the rate of decay is determined by plotting the natural log of APE against time. The slope of this line represents the fractional breakdown rate. researchgate.net

Table 1: Example of Plasma D3-3MH Enrichment Decay Over Time

Time Post-Ingestion (hours)Plasma D3-3MH Enrichment (APE)
244.86 ± 2.25
303.65 ± 1.82
Data derived from a study in older males showing the gradual decline in mean plasma D3-3MH enrichment. nih.gov

Methodologies for Measuring Whole-Body and Tissue-Specific Protein Turnover Rates

While D3-3MH is a powerful tool for measuring whole-body muscle protein breakdown, it is often used in conjunction with other stable isotope tracers to provide a more complete picture of protein turnover. researchgate.net For instance, to assess net protein balance, both muscle protein synthesis (MPS) and muscle protein breakdown (MPB) need to be quantified. nih.gov

Methodologies have been developed to simultaneously measure these processes. For whole-body protein turnover, the rate of appearance (Ra) of an amino acid, reflecting protein breakdown, can be measured alongside its rate of disappearance (Rd), which indicates its use for protein synthesis and oxidation. nih.gov The D3-3MH dilution method specifically provides the breakdown component of myofibrillar proteins for the whole body. nih.gov

To move from whole-body to tissue-specific measurements, more invasive techniques are often required, such as the arteriovenous (A-V) balance method. nih.govscielo.br This involves placing catheters in an artery and a vein draining a specific muscle bed (e.g., the leg). By measuring the concentration and isotopic enrichment of 3-methylhistidine in the arterial blood going into the muscle and the venous blood coming out, researchers can calculate the net release of 3-methylhistidine from that specific tissue, providing a direct measure of muscle-specific protein breakdown. nih.gov

Integrated Stable Isotope Assessment Approaches (e.g., Combined Oral Stable Isotope Assessment of Muscle - COSIAM)

Recognizing the need for comprehensive and minimally invasive techniques, researchers have developed integrated approaches. A prominent example is the Combined Oral Stable Isotope Assessment of Muscle (COSIAM). nih.govresearchgate.netd-nb.info This method allows for the simultaneous quantification of muscle mass, muscle protein synthesis (MPS), and muscle protein breakdown (MPB) using a cocktail of orally administered stable isotope tracers. nih.govresearchgate.net

In a typical COSIAM protocol, participants consume D3-3MH to assess MPB, alongside deuterium oxide (D₂O) to measure MPS and deuterated creatine (B1669601) (D3-Creatine) to determine muscle mass. nih.govresearchgate.net This approach significantly reduces the burden on participants compared to traditional infusion studies and allows for the collection of data in a wider range of populations, including frail and elderly individuals. nih.govresearchgate.net

The COSIAM approach has been validated and used in various studies, demonstrating its utility in providing a holistic view of muscle physiology. nih.govd-nb.info

Table 2: Key Components of the COSIAM Approach

Parameter MeasuredStable Isotope Tracer Used
Muscle Protein Breakdown (MPB)This compound (D3-3MH)
Muscle Protein Synthesis (MPS)Deuterium Oxide (D₂O)
Whole-Body Muscle MassD3-Creatine
As described in studies developing and applying the COSIAM protocol. nih.govresearchgate.netd-nb.info

Determination of Myofibrillar Protein Fractional Breakdown Rates via D3-3MH Kinetics

The fractional breakdown rate (FBR) of myofibrillar protein represents the percentage of the protein pool that is broken down per unit of time. The kinetics of D3-3MH can be used to determine this rate. cambridge.orgresearchgate.net Following the administration of D3-3MH, its disappearance from the plasma and its appearance in urine and muscle biopsies are measured over time. cambridge.org

This kinetic data is then analyzed using compartmental models. cambridge.orgwur.nlnih.gov These mathematical models divide the body into several "pools" or "compartments" between which the tracer moves. nih.gov For instance, a simple three-compartment model might include a plasma pool, a muscle pool, and a urinary excretion pool. cambridge.org By fitting the measured tracer concentrations to the model, researchers can estimate the rate constants for the transfer of 3-methylhistidine between these compartments, including its de novo production from protein breakdown. cambridge.orgnih.gov

This sophisticated analysis allows for the calculation of the FBR of myofibrillar proteins. For example, studies in lambs using this methodology have estimated a fractional breakdown rate of approximately 5% per day. cambridge.orgnih.gov This level of detail is crucial for understanding the regulation of muscle protein turnover under various physiological and pathological conditions. wur.nl

Table 3: Research Findings on Myofibrillar Protein Breakdown Rates

PopulationMyofibrillar Protein Breakdown Rate (k value)Study Context
Older Males (71 ± 4 y)0.052 (95% CI, 0.038 to 0.067) over 6 hCOSIAM study to concurrently measure muscle mass, MPS, and MPB. nih.gov
Young FemalesActive phase k = 0.018 ± 0.01; Inactive phase k = 0.018 ± 0.006Study investigating the influence of oral contraceptive pill phase on muscle protein turnover. researchgate.net
These findings illustrate the application of D3-3MH to determine myofibrillar protein breakdown rates in different human populations. nih.govresearchgate.net

Advanced Methodologies for Isotopic Analysis of 3 Methylhistidine D3 in Research Samples

Sample Collection and Preparation for Isotopic Enrichment Analysis

The precision of D3-3MH analysis begins with meticulous sample handling and preparation. The choice of biological matrix and the subsequent processing steps are pivotal for obtaining reliable data on isotopic enrichment.

Collection of Biological Fluids (Plasma, Urine)

Plasma and urine are the most commonly utilized biological fluids for monitoring D3-3MH levels due to their relatively non-invasive collection methods. nih.gov

Plasma Collection: Blood samples are typically collected via venipuncture into tubes containing an anticoagulant such as EDTA or heparin to prevent clotting. nih.govabbexa.com The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis to ensure the stability of the analytes. nih.govnih.gov This process is critical for preserving the integrity of the sample and preventing degradation of 3-MH.

Urine Collection: Urine samples, particularly 24-hour collections, have traditionally been used to measure total 3-MH excretion. heartlandassays.comontosight.ai However, recent tracer-based methods utilizing D3-3MH allow for the use of spot urine samples, which simplifies the collection process significantly. nih.govresearchgate.netnih.gov This approach obviates the need for strict 3-day meat abstention and cumbersome 24-hour urine collection, major limitations of non-tracer methods. nih.gov Collected urine samples are also stored at -80°C prior to analysis. nih.gov

Collection of Tissue Samples (Muscle Biopsies) and Cellular Extracts (Cell Culture Media, Cells)

For more direct insights into muscle-specific protein turnover, muscle biopsies and cellular models are invaluable.

Muscle Biopsies: The analysis of 3-MH in muscle tissue provides a direct measure of the precursor pool of this amino acid. cambridge.orgresearchgate.net Biopsies, commonly from the vastus lateralis muscle, are obtained and immediately freeze-clamped to halt metabolic processes. nih.govresearchgate.net The tissue is then powdered and extracted, often using an acid solution like 5-sulfosalicylic acid, to isolate the amino acids for analysis. researchgate.net

Cellular Extracts: In vitro studies using cell cultures, such as C2C12 myotubes, offer a controlled environment to investigate the mechanisms of muscle protein turnover. nih.govnih.gov Following experimental treatments, the cell culture media is collected to measure the release of labeled 3-MH. nih.gov The cells themselves can also be harvested and lysed to determine the incorporation of isotopic tracers into cellular proteins. nih.govnih.gov

Sample Processing and Derivatization Techniques for Mass Spectrometric Analysis

Prior to analysis by mass spectrometry, biological samples undergo several processing steps to isolate and prepare the D3-3MH for detection.

Sample Clean-up: A crucial initial step for all biological samples is the removal of proteins and other interfering substances. This is commonly achieved through protein precipitation using organic solvents like methanol (B129727) or acetonitrile, or a combination thereof. nih.govnih.govlcms.cz For plasma and urine, cation-exchange chromatography is a frequently employed technique to selectively absorb and then elute amino acids, including 3-MH. nih.govscilit.comcabidigitallibrary.org This purification step is vital for reducing matrix effects and improving the accuracy of quantification. researchgate.net

Derivatization: To enhance the volatility and chromatographic properties of 3-MH for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is necessary. nih.govscilit.com A common agent for this is N-methyl-N-(t-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBSTFA), which creates a silyl (B83357) derivative of the amino acid. cambridge.org For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always required, which can simplify sample preparation. researchgate.net However, in some LC-MS/MS methods, derivatization with agents like 2,2,3,3,4,4,4-heptafluorobutyl chloroformate (HFBCF) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used to improve sensitivity and chromatographic separation. mdpi.comacs.org

Chromatographic and Mass Spectrometric Techniques for D3-3MH Quantification

The quantification of D3-3MH relies on the coupling of a chromatographic separation technique with a mass spectrometer for sensitive and specific detection.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

GC/MS has been a well-established method for the analysis of 3-MH and its stable isotopes. ontosight.aiheartlandassays.com Following derivatization, the sample is injected into the gas chromatograph, where the analytes are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

For the analysis of D3-3MH, selective ion monitoring (SIM) is typically used. In this mode, the mass spectrometer is set to detect specific mass-to-charge (m/z) ratios corresponding to the derivatized forms of endogenous 3-MH and the D3-3MH tracer. For instance, in one method, the major ion fragment for derivatized 3-MH was monitored at m/z 238, while the D3-3MH tracer was monitored at m/z 241. cambridge.orgscilit.com The ratio of the peak areas of these two ions is used to calculate the isotopic enrichment. nih.gov

ParameterGC/MS Method Details
Derivatization Agent N-methyl-N-(t-butyldimethylsilyl) trifluoroacetamide (MTBSTFA)
Monitored Ions (m/z) 3-MH: 238; D3-3MH: 241
Internal Standard 1-methylhistidine (1-MH) or [¹⁸O₂]1-MH
Application Plasma and urine kinetics
Data derived from multiple sources. cambridge.orgscilit.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) Approaches

In recent years, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have become the preferred methods for D3-3MH quantification. nih.govnih.govresearchgate.netmdpi.com These techniques offer several advantages over GC/MS, including higher throughput, improved sensitivity, and often the ability to analyze underivatized samples. researchgate.net

In a typical LC-MS/MS setup, the sample is injected into the liquid chromatograph, and the analytes are separated on a column, often a reversed-phase C18 or a hydrophilic interaction chromatography (HILIC) column. lcms.czmdpi.comfoodomics.gr The separated compounds are then introduced into the tandem mass spectrometer.

The use of tandem mass spectrometry (MS/MS) significantly enhances specificity. In this approach, a precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), greatly reduces background noise and improves the limit of quantification. researchgate.netmdpi.com For 3-MH, a common transition monitored is m/z 170.1 to m/z 124.1. researchgate.netnih.gov The corresponding transition for D3-3MH would be shifted by the mass of the deuterium (B1214612) labels.

UPLC-MS/MS utilizes columns with smaller particle sizes, resulting in faster analysis times and better resolution compared to conventional HPLC. nih.govresearchgate.net This makes it particularly suitable for high-throughput analysis in large-scale clinical and research studies.

ParameterUPLC-MS/MS Method Details
Chromatography Mode Reversed-Phase or HILIC
Ionization Mode Positive Electrospray Ionization (ESI)
Monitored Transitions (m/z) 3-MH: 170.1 → 124.1; 1-MH: 170.1 → 126.1
Internal Standard Deuterated 3-methylhistidine (d3-3-MH)
Advantages High specificity, high throughput, no derivatization often needed
Data derived from multiple sources. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Precision Isotopic Measurement

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise measurement of isotopic enrichment, essential for distinguishing between endogenous (unlabeled) 3-MH and the administered D3-3MH tracer. Techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) offer the selectivity and sensitivity required for accurate quantification in complex biological matrices such as plasma. nih.gov

In a typical application, a known amount of D3-3MH is introduced into the biological system. nih.gov Subsequently, serial blood samples are collected over time. usda.gov The plasma is then processed, often involving protein precipitation and extraction, to isolate the amino acid fraction. uio.no This extract is then analyzed by HRMS. The high resolving power of instruments like the Q-Exactive allows for the use of single ion monitoring (SIM) to specifically detect the mass-to-charge ratios (m/z) of both 3-MH and D3-3MH with high accuracy, minimizing interference from other molecules. nih.gov This precision is crucial for calculating the isotopic enrichment, which forms the basis for kinetic modeling. nih.govusda.gov

Selective Ion Monitoring for Deuterated and Unlabeled 3-Methylhistidine

Selective Ion Monitoring (SIM) is a mass spectrometry scan mode that enhances the sensitivity and specificity of an analysis by focusing the instrument on a limited number of pre-selected m/z values. In the context of D3-3MH studies, SIM is employed to monitor the specific ions corresponding to both the deuterated tracer and the endogenous, unlabeled compound. researchgate.netgoogle.com

For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, after derivatization to make the polar 3-MH volatile, the instrument is set to detect the protonated molecular ion of the derivative. researchgate.net A study by Matthews et al. utilized N-acetyl, n-propyl (NAP) derivatives, where the ion at m/z = 254 represented 3-MH and the ion at m/z = 256 corresponded to the D3-3MH internal standard. researchgate.net This targeted approach significantly reduces background noise and allows for accurate quantification even at low concentrations found in plasma and muscle tissue. researchgate.net Similarly, in LC-HRMS, SIM can be set to monitor m/z 170.09230 for 3-MH and 173.11131 for D3-3MH, enabling precise measurement of their respective abundances. nih.gov

Internal Standard Methodologies and Quality Control for D3-3MH Assays

The use of an internal standard is a cornerstone of quantitative mass spectrometry, correcting for variations in sample preparation and instrument response. In D3-3MH assays, a stable isotope-labeled version of the analyte, such as deuterated 3-MH (D3-3MH), is often used not only as the tracer for the kinetic study but also as the internal standard for the quantification of endogenous 3-MH. researchgate.netgoogle.com

However, for validating the assay itself, a different internal standard might be employed. The ideal internal standard is structurally similar to the analyte but has a distinct mass. pharmtech.com For example, when quantifying 3-MH, a deuterated analog like D3-3MH serves as an excellent internal standard because it co-elutes with the analyte and experiences similar ionization efficiency, thus compensating for matrix effects and extraction losses. researchgate.netpharmtech.com

Quality control (QC) is paramount to ensure the reliability of the assay. This involves the regular analysis of QC samples at low, medium, and high concentrations to assess the method's accuracy and precision. uio.no Key validation parameters include linearity of the calibration curve, limits of detection (LOD) and quantification (LOQ), recovery, and stability. uio.nonih.gov For instance, the accuracy should typically be within ±20% bias, and the precision (coefficient of variation) should be less than 20%. mdpi.com The matrix effect, which is the influence of other components in the sample on the ionization of the analyte, must also be evaluated to ensure it does not compromise the quantitative results. pharmtech.com

Data Analysis and Compartmental Kinetic Modeling for D3-3MH Turnover

Following the acquisition of tracer data, sophisticated data analysis and modeling are required to translate these measurements into meaningful physiological parameters.

Compartmental models are mathematical constructs used to describe the distribution and metabolism of a substance in the body. For 3-MH kinetics, three-compartment models are frequently employed. cambridge.orgresearchgate.netcambridge.org These models typically represent different physiological pools of 3-MH. For example, compartment 1 may represent the plasma, where the D3-3MH tracer is injected and sampled. researchgate.netresearchgate.net Compartments 2 and 3 can represent intracellular pools, such as muscle tissue, which is the primary site of 3-MH production. researchgate.netresearchgate.net

The development of these models involves fitting the tracer disappearance curve from plasma to a series of exponential functions. nih.govcambridge.org A minimum of three exponentials is often required to adequately describe the observed data, indicating the necessity of a three-compartment model. cambridge.orgcambridge.org Computer programs like SAAM/CONSAM are used to solve the system of differential equations that define the model and to estimate the kinetic parameters. nih.govnih.gov

Different configurations of the three-compartment model can be tested. A simple model might have a single exit from the plasma compartment, while a more complex version could include additional exits to represent urinary excretion. nih.govcambridge.org The final model structure is chosen based on its ability to accurately fit the experimental data.

A key output of the compartmental model is the de novo production rate of 3-MH, which reflects the rate of muscle protein breakdown. nih.govusda.govnih.govwur.nl This is calculated from the steady-state solution of the model, representing the rate at which new, unlabeled 3-MH enters the system. researchgate.net

Once the de novo production rate is determined, the fractional breakdown rate (FBR) of myofibrillar protein can be calculated. nih.govusda.govwur.nl This requires an estimation of the total body pool of 3-MH, which is often derived from assumptions about muscle mass and the concentration of 3-MH in muscle protein. usda.govwur.nl The FBR is then calculated as the de novo production rate divided by the total 3-MH pool, expressed as a percentage per day. researchgate.net For example, in a study on lambs, a de novo production rate was calculated that corresponded to a fractional breakdown rate of approximately 5% per day. nih.govcambridge.org

The kinetic analysis involves a detailed examination of the tracer curves. The disappearance curve of D3-3MH from plasma typically shows an initial rapid decline followed by a slower, more gradual decrease over several days. nih.govcambridge.orgcambridge.org This multiphasic pattern is what necessitates the use of multi-compartmental models for an accurate description of the kinetics. nih.govcambridge.orgcambridge.org

Simultaneously, the appearance of the tracer in other compartments, such as urine and muscle tissue, can be measured to further refine the model. nih.govcambridge.org The rate of appearance of D3-3MH in urine provides information about the excretion pathway, while its appearance in muscle biopsies can help to directly characterize the exchange between plasma and intracellular pools. nih.govcambridge.org By analyzing both the disappearance of the tracer from the central (plasma) compartment and its appearance in peripheral compartments, a more comprehensive and robust kinetic model of 3-MH metabolism can be constructed. nih.govcambridge.orgcambridge.org

Research Applications and Mechanistic Studies Utilizing 3 Methylhistidine D3

Investigation of Muscle Protein Degradation Pathways and Regulation

The use of D3-3MH has been instrumental in elucidating the complex pathways and regulatory mechanisms governing muscle protein degradation. By providing a quantitative measure of myofibrillar protein breakdown, this tracer allows for the investigation of how various physiological and pathological states impact muscle mass.

Role of Specific Proteolytic Enzyme Systems (e.g., Calpain System, Cathepsins)

For instance, research in pigs has utilized the D3-3MH tracer method to quantify myofibrillar protein breakdown under different dietary conditions. usda.govnih.gov In one such study, growing barrows were subjected to a protein-free diet, which led to a significant increase in the fractional breakdown rate of skeletal muscle as determined by D3-3MH kinetics. nih.gov However, when the activities of the calpain system and cathepsins were concurrently measured in muscle tissues, no direct correlation was found with the increased breakdown rate. nih.gov This suggests that under those specific conditions of dietary protein deficiency, other proteolytic pathways might be more influential in the accelerated muscle protein degradation.

Conversely, studies in steers have implicated the calpain system in the regulation of muscle protein breakdown. A negative relationship has been observed between the activity of calpastatin, the endogenous inhibitor of calpains, and the rate of protein breakdown. usda.gov The calpain system, consisting of µ-calpain and m-calpain, is thought to be involved in the initial disassembly of the myofibrillar structure, making it accessible to other proteases. wur.nlcabidigitallibrary.orgphysiology.org Cathepsins, located within lysosomes, are also known to contribute to proteolysis, particularly under conditions of nutritional stress. cabidigitallibrary.orgusda.gov

The data from these studies highlight the complexity of muscle protein degradation, where the contribution of each proteolytic system can vary depending on the species, nutritional state, and specific muscle type. The use of D3-3MH provides a critical tool for quantifying the "output" of these combined systems, i.e., the rate of myofibrillar protein release.

Modeling Muscle Protein Turnover in Animal Research Models

Animal models are indispensable for studying the dynamics of muscle protein turnover due to the invasive nature of direct tissue sampling in humans. The D3-3MH tracer method has been adapted and validated for use in various animal species, providing valuable insights into muscle metabolism in both agricultural and biomedical research contexts. animbiosci.orgnih.gov

Studies in Livestock Species (e.g., Pigs, Lambs, Cattle)

In livestock, understanding muscle protein turnover is crucial for optimizing growth and meat production. D3-3MH has been employed to develop and validate kinetic models of 3-methylhistidine metabolism in species like pigs, lambs, and cattle. wur.nlanimbiosci.orgnih.govheartlandassays.com

Pigs: In pigs, urinary excretion of 3-methylhistidine is not a reliable indicator of muscle protein breakdown because it is largely retained in the muscle as the dipeptide balenine (B107396). wur.nl Therefore, a compartmental model using an intravenous injection of D3-3MH and subsequent plasma sampling was developed to estimate the in vivo production rate of 3-methylhistidine. wur.nlusda.gov This technique has been used to study the effects of dietary protein restriction on muscle protein breakdown. For example, a study on growing barrows fed a protein-free diet showed a 27% higher fractional breakdown rate of skeletal muscle compared to a control group. nih.gov

Lambs: The kinetics of 3-methylhistidine metabolism have also been characterized in lambs using an intravenous dose of D3-3MH. cambridge.orgnih.gov By measuring the disappearance of the tracer from plasma and its appearance in urine and muscle, researchers developed a three-compartment model to describe its metabolism. cambridge.orgnih.gov This model allowed for the calculation of a fractional breakdown rate of myofibrillar protein of approximately 5% per day in the studied lambs. cambridge.orgnih.gov The model also revealed that only about 15% of 3-methylhistidine is excreted as the free form in the urine of sheep. nih.gov

Cattle: In cattle, urinary 3-methylhistidine excretion is a valid measure of muscle protein breakdown. cabidigitallibrary.orgheartlandassays.com However, the D3-3MH tracer method offers an alternative and potentially more precise approach. Studies in steers have used intravenous D3-3MH to develop kinetic models for estimating the de novo production rate of 3-methylhistidine. heartlandassays.com The fractional breakdown rates calculated from these models were comparable to those obtained from traditional urinary excretion measurements. heartlandassays.com This method has been applied to compare muscle protein turnover in different breeds, such as Holstein and Japanese black steers, and to study the influence of nutritional supplementation on muscle growth in grazing steers. animbiosci.orgresearchgate.net

Research Findings in Livestock Species Using D3-3MH
SpeciesKey Research FocusPrimary FindingReference
PigsEffect of protein-free diet on muscle breakdownA 27% increase in the fractional breakdown rate of skeletal muscle was observed. nih.gov
LambsKinetic modeling of 3-methylhistidine metabolismCalculated a fractional breakdown rate of myofibrillar protein of approximately 5% per day. cambridge.orgnih.gov
CattleComparison of Holstein and Japanese black steersDegradation rates of muscle protein were 1.53%/d for Holstein and 1.49%/d for Japanese black steers. animbiosci.org

In Vitro Research with Cellular Models of Muscle Biology

In vitro models, particularly those using cultured muscle cells, provide a controlled environment to dissect the molecular mechanisms of muscle protein turnover. The use of stable isotope tracers, including those that lead to the formation of D3-3MH, in these systems allows for precise measurements of protein synthesis and breakdown without the systemic complexities of whole-animal studies. researchgate.netnih.gov

Assessment of Cellular Protein Synthesis and Breakdown in Myotubes

Myotubes, which are differentiated muscle cells, are a common in vitro model for studying muscle biology. researchgate.netnih.gov A novel method has been developed that uses a dual-labeled methionine tracer, [methyl-D3]-13C-methionine, to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB). researchgate.netnih.gov In this system, the incorporation of the tracer into cellular proteins provides a measure of MPS. Concurrently, the transfer of the deuterated methyl group from methionine to histidine within myofibrillar proteins occurs. researchgate.netnih.gov When these proteins are subsequently broken down, [methyl-D3]-methylhistidine (D3-3MH) is released into the cell culture media, and its rate of appearance serves as a direct measure of MPB. researchgate.netnih.gov

This innovative approach has been used to assess the impact of various anabolic and catabolic factors on myotubes. For example, treatment of C2C12 myotubes with insulin-like growth factor-1 (IGF-1) and insulin, both known anabolic agents, resulted in an increase in the fractional synthetic rate and a decrease in the fractional breakdown rate. Conversely, the catabolic steroid dexamethasone (B1670325) was shown to decrease MPS and accelerate MPB. nih.gov

Validation of D3-3MH Tracer Utility in Controlled Cell Culture Systems

The utility of using the release of D3-3MH as a marker for protein breakdown in cell culture has been validated through time-course experiments. researchgate.net In C2C12 myotubes incubated with [methyl-D3]-13C-methionine, a time-dependent increase in the enrichment of D3-3MH in the culture media was observed, reflecting ongoing proteolysis. researchgate.net This demonstrates that the tracer approach is sensitive enough to detect changes in protein breakdown rates over time in a controlled in vitro setting.

This cellular model provides a powerful platform for screening potential therapeutic compounds that may modulate muscle protein turnover and for investigating the fundamental cellular processes that regulate muscle mass. researchgate.netnih.gov

In Vitro Myotube Experiments Using D3-3MH Precursor
TreatmentEffect on Protein Synthesis (FSR)Effect on Protein Breakdown (FBR)Reference
IGF-1IncreasedReduced nih.gov
InsulinIncreasedReduced nih.gov
DexamethasoneReducedIncreased nih.gov

Biomarker Development and Validation for Research Applications

The use of isotopically labeled compounds has revolutionized the study of in vivo metabolism. 3-Methylhistidine D3 (D3-3MH), a deuterated stable isotope of 3-methylhistidine, serves as a powerful tracer in research settings to investigate the complex dynamics of muscle protein turnover. Its application allows for precise quantification and has been instrumental in the development and validation of biomarkers for muscle health and disease.

Plasma and Urinary 3-Methylhistidine as Indicators of Muscle Protein Turnover in Research Cohorts

3-Methylhistidine (3-MH) is an amino acid derivative formed by the post-translational methylation of histidine residues within the contractile proteins actin and myosin in skeletal muscle. rupahealth.comnih.govnih.gov When these muscle proteins are broken down (catabolized), 3-MH is released into the bloodstream, is not re-utilized for protein synthesis, and is subsequently excreted quantitatively in the urine. nih.govnih.govbevital.no This metabolic pathway makes the measurement of 3-MH in plasma and urine a direct indicator of myofibrillar protein breakdown. rupahealth.comnih.gov

In research cohorts, both plasma and urinary 3-MH levels are utilized as biomarkers to assess the rate of muscle protein degradation. rupahealth.comnih.gov However, a significant confounding factor is dietary intake of meat, as meat contains 3-MH which, when consumed, is absorbed and excreted, artificially elevating the measured levels. rupahealth.comnih.govwikipedia.org To mitigate this, research protocols often require participants to adhere to a meat-free diet for a specified period, typically at least three days, before and during the sample collection period to ensure that the measured 3-MH is of endogenous origin. nih.govnih.gov

The introduction of stable isotope tracer techniques using this compound (D3-3MH) has provided a more sophisticated method to study muscle protein breakdown. By administering a known oral dose of D3-3MH, researchers can track its dilution by the endogenous, unlabeled 3-MH released from muscle breakdown. nih.govnih.gov This isotopic decay approach allows for the calculation of muscle protein breakdown rates from spot urine or plasma samples and can reduce the necessity for prolonged meat abstention, a significant practical advantage in clinical and large-scale studies. nih.gov Research has shown that this tracer-based method can yield a reliable index of myofibrillar protein breakdown from samples collected the day after tracer administration. nih.gov

Studies comparing different dietary groups have highlighted the importance of controlling for diet. For instance, research has shown that omnivores exhibit higher baseline plasma concentrations of 3-MH compared to vegetarians, directly reflecting their dietary meat consumption. nih.gov

Table 1: Baseline Plasma Concentrations of 3-Methylhistidine in Different Dietary Groups

Participant GroupPlasma 3-MH (μmol/L)Plasma 1-MH (μmol/L)Plasma Creatinine (B1669602) (μmol/L)
Omnivores (n=19)4.8 ± 1.11.8 ± 0.980.9 ± 11.5
Vegetarians (n=16)3.8 ± 0.91.0 ± 0.672.9 ± 11.9
Data presented as means ± standard deviation. Adapted from a study on dietary habits and plasma methylhistidine. nih.gov

This data underscores that while plasma and urinary 3-MH are valuable indicators, their use in research cohorts demands careful dietary control or the application of advanced tracer methodologies like those utilizing this compound.

Evaluation of 3-MH Ratios (e.g., 3-MH/Creatinine, 3-MH/eGFR) in Research Contexts

To improve the reliability of 3-MH as a biomarker, its concentration is often expressed as a ratio relative to another substance, most commonly creatinine. The urinary 3-methylhistidine to creatinine (3-MH/creatinine) ratio is frequently used in research as an index of the fractional breakdown rate of myofibrillar protein. nih.govresearchgate.net Creatinine, a byproduct of muscle creatine (B1669601) metabolism, is excreted at a relatively constant rate that is proportional to an individual's muscle mass. nih.gov Normalizing 3-MH to creatinine excretion can, therefore, account for inter-individual differences in muscle mass, providing a more standardized measure of muscle protein catabolism. nih.govmdpi.com

The 3-MH/creatinine ratio has been shown to remain constant in healthy adults under stable conditions but increases in states of accelerated muscle wasting, such as in severe injury, thyrotoxicosis, and certain muscular dystrophies. nih.govresearchgate.netmdpi.com Research involving weight training has also demonstrated significant increases in the 3-MH/creatinine ratio, supporting the hypothesis that skeletal muscle degradation is elevated during strength-building exercises. nih.gov

More recently, the ratio of 3-MH to the estimated glomerular filtration rate (3-MH/eGFR) has been explored as a potential biomarker, particularly in studies of aging and frailty. mdpi.com Since 3-MH is cleared by the kidneys, renal function can influence its plasma concentration. bevital.no The 3-MH/eGFR ratio attempts to correct for variations in kidney function, which is particularly important in elderly research cohorts where renal impairment is more common. A study investigating frailty in older adults used the following CKD-EPI equations to calculate eGFR for this purpose. mdpi.com

Table 2: Equations for Calculating Estimated Glomerular Filtration Rate (eGFR)

SexSerum Creatinine (μmol/L)Formula
Female≤ 62eGFR = 144 × (Creatinine / 0.7)^-0.329^ × 0.993^Age^
Female> 62eGFR = 144 × (Creatinine / 0.7)^-1.209^ × 0.993^Age^
Male≤ 80eGFR = 141 × (Creatinine / 0.9)^-0.411^ × 0.993^Age^
Male> 80eGFR = 141 × (Creatinine / 0.9)^-1.209^ × 0.993^Age^
Adapted from a study on plasma 3-methylhistidine and frailty status. mdpi.com

The evaluation of these ratios in research contexts demonstrates an ongoing effort to refine 3-MH as a precise and reliable biomarker of muscle protein turnover, accounting for variables such as muscle mass and renal function.

Impact of Nutritional Interventions on Endogenous 3MH Levels and Tracer Kinetics

Nutritional status and specific dietary interventions have a profound impact on endogenous 3-MH levels and the kinetics of 3-MH tracers. Research has consistently shown that nutritional state alters muscle protein turnover. For example, fasting or significant energy and protein restriction leads to a decrease in 3-MH excretion, reflecting a reduction in myofibrillar protein breakdown. nih.govnih.gov

Conversely, specific nutritional interventions can lead to complex changes in 3-MH metabolism. One study in obese women found that after a 21-day fast, refeeding with a hypocaloric carbohydrate diet led to a 31% increase in plasma 3-MH, even though urinary 3-MH excretion decreased by 28%. nih.gov This paradoxical finding was attributed to a 41% decrease in the renal clearance of 3-MH, suggesting that the nutritional intervention directly affected how the kidneys handled the compound. nih.gov In contrast, refeeding with a protein-based diet resulted in parallel decreases in both plasma and urinary 3-MH, accurately reflecting reduced muscle turnover. nih.gov

The most significant dietary factor influencing 3-MH levels is the consumption of meat. rupahealth.comnih.gov A study that transitioned omnivores to a meat-free diet and then administered a single portion of white meat demonstrated the acute effects. Three hours after the meat intervention, plasma 3-MH and the 3-MH/creatinine ratio increased significantly. nih.gov However, these levels returned to baseline within 24 hours. nih.gov This highlights the transient but significant impact of dietary meat and reinforces the need for strict dietary control in studies measuring endogenous 3-MH.

Table 3: Effect of a White Meat Intervention on Plasma 3-MH in Omnivores on a Meat-Free Diet

Time PointPlasma 3-MH (μmol/L)3-MH/Creatinine Ratio
Day 4 (Baseline, before meat)3.5 ± 0.70.044 ± 0.010
Day 4 (3 hours post-intervention)5.3 ± 1.10.065 ± 0.012
Day 5 (24 hours post-intervention)3.7 ± 0.80.046 ± 0.012
Data presented as means ± standard deviation. Adapted from a study on dietary habits and plasma methylhistidine. nih.gov

The use of this compound tracer kinetics provides a powerful tool to dissect these nutritional effects. By tracing the fate of an oral D3-3MH dose, researchers can distinguish between the suppression of endogenous muscle breakdown and alterations in renal clearance caused by a nutritional intervention. This allows for a more nuanced understanding of how diet and specific nutrients modulate muscle protein metabolism, independent of confounding dietary 3-MH intake. nih.govnih.gov Studies combining D3-3MH with other tracers like deuterium (B1214612) oxide (D2O) and D3-Creatine are enabling concurrent measurements of muscle protein breakdown, synthesis, and total muscle mass, offering a comprehensive assessment of muscle dynamics in response to nutrition. nih.gov

Methodological Considerations, Validation, and Limitations in D3 3mh Tracer Studies

Critical Assumptions for 3-Methylhistidine Tracer Methodology

The validity of using 3-Methylhistidine (3MH) as a marker for myofibrillar protein breakdown rests on three fundamental assumptions. cabidigitallibrary.org These tenets have been the subject of extensive research to ensure the reliability of this method.

Validation of Non-Reutilization for Protein Synthesis

A cornerstone of the 3MH tracer methodology is the principle that once 3MH is released from the breakdown of muscle proteins, it is not reincorporated into new proteins. nih.govtaylorandfrancis.comcambridge.orgwur.nl This is because there is no specific transfer RNA (tRNA) for 3MH, a necessary component for protein synthesis. cambridge.orgwur.nl Early in vivo and in vitro studies using radiolabeled 3MH in rats confirmed that it did not charge tRNA, unlike other amino acids such as histidine and leucine. cabidigitallibrary.org This lack of reutilization ensures that the measured appearance of 3MH accurately reflects protein degradation rather than a combination of breakdown and synthesis. nih.gov

Quantitative Excretion and Species-Specific Deviations (e.g., Balenine (B107396) Formation)

The second critical assumption is that 3MH is quantitatively excreted from the body, primarily in the urine, in an identifiable form. cabidigitallibrary.org In humans, rats, cattle, and rabbits, 3MH is indeed quantitatively excreted, making urinary 3MH a reliable indicator of its production from protein breakdown. cambridge.org However, significant species-specific differences exist.

In sheep and pigs, a substantial portion of the 3MH released from protein degradation is not excreted but is instead retained in the muscle as a dipeptide called balenine, which is composed of β-alanine and 3-methylhistidine. cambridge.orgwur.nlsidalc.netmdpi.com This retention means that in these species, urinary 3MH excretion does not equate to the total production of 3MH from muscle, rendering it an invalid index of muscle protein breakdown. cambridge.orgsidalc.net For instance, in sheep, only about 25-50% of an administered dose of labeled 3MH is recovered in the urine after seven days, with the proportion increasing with the age of the animal. cabidigitallibrary.org Similarly, studies in turkeys have shown that less than 50% of an injected dose of labeled 3MH is recovered after 14 days, with the remainder being found in breast muscle. cambridge.org

This has led to the development of alternative approaches, such as compartmental model analysis, to estimate the production rate of 3MH rather than relying on excretion rates in these species. wur.nlsidalc.net

Source Specificity of 3MH Release (Myofibrillar vs. Non-Myofibrillar Tissues like Gut)

While the majority of the body's 3MH is found in skeletal muscle, it is not exclusively located there. cabidigitallibrary.org Actin and myosin, the proteins containing 3MH, are also present in non-myofibrillar tissues such as the smooth muscle of the gastrointestinal (GI) tract and skin. taylorandfrancis.comwur.nlusda.gov The turnover rate of proteins in these non-muscle tissues is often more rapid than in skeletal muscle. physiology.org

Studies in rats have indicated that the gut and skin can contribute significantly to the total urinary excretion of 3MH. nih.govnih.govresearchgate.net Some estimates suggest that up to 25% of urinary 3MH in humans could originate from these extramuscular sites. taylorandfrancis.com This contribution from non-skeletal muscle sources is a limitation of the method, as it can lead to an overestimation of myofibrillar protein breakdown if not accounted for. usda.gov Research has shown that the degradation of myofibrillar and non-myofibrillar proteins can be regulated differently under various physiological conditions, such as diabetes and starvation. doi.org

Influence of Exogenous Factors on 3-Methylhistidine Quantification in Research

The quantification of endogenous 3MH production can be confounded by external sources, necessitating careful control of dietary intake in research settings.

Dietary Meat and Fish Intake Considerations

The primary exogenous source of 3MH is the consumption of meat and fish, as these contain actin and myosin. nih.govnih.gov Ingested 3MH is absorbed and subsequently excreted, which can artificially inflate urinary and plasma 3MH levels, leading to an overestimation of muscle protein breakdown. nih.govworktribe.com

To mitigate this, it is a standard recommendation for subjects in 3MH studies to adhere to a meat-free diet for at least three days prior to and during the sample collection period. nih.gov Studies have shown that plasma 3MH concentrations are higher in omnivores compared to vegetarians. nih.gov Following the consumption of white meat, such as chicken, there is a detectable increase in plasma 3MH, which typically declines significantly within 24 hours. nih.govnih.gov This has led to the suggestion that plasma 3MH can be a reliable biomarker for muscle protein turnover if subjects have abstained from meat for the preceding 24 hours. nih.gov

Impact of Physiological States on Tracer Interpretation

The interpretation of D3-3MH tracer data can be influenced by the physiological state of the individual, which can alter the baseline rates of muscle protein turnover.

Various conditions can affect the rate of muscle protein synthesis and breakdown. For example, up to 20-25% of muscle protein can be broken down per day in early life, a rate that slows to 1-2% per day in adults. cabidigitallibrary.org Factors such as age, nutritional status, stress, disease, hormonal changes, exercise, and inactivity all influence these rates. cabidigitallibrary.org For instance, in diabetic and starved rats, there is a preferential degradation of myofibrillar protein, while in protein-deficient states, the breakdown of non-myofibrillar protein is selectively suppressed. doi.org Therefore, when using D3-3MH as a tracer, it is crucial to consider the physiological context of the study subjects to accurately interpret the findings.

Distinction and Potential Interference with 1-Methylhistidine (1-MH) in Analytical Assays

A significant analytical challenge in 3-MH tracer studies is the potential for interference from its isomer, 1-methylhistidine (1-MH). foodomics.gr Both compounds are biomarkers related to muscle metabolism, but they have distinct origins and implications. 3-MH is a marker of endogenous muscle protein breakdown, while 1-MH is primarily derived from dietary sources, particularly meat, and the breakdown of the dipeptide anserine. bevital.no

The structural similarity of these isomers makes their individual determination difficult, as they often exhibit nearly identical retention times in reverse-phase high-performance liquid chromatography (HPLC). foodomics.gr This necessitates the use of advanced analytical techniques to ensure accurate quantification of 3-MH without interference from 1-MH.

Several methods have been developed to overcome this challenge:

Chromatographic Separation: Techniques like hydrophilic interaction liquid chromatography (HILIC) have been optimized to achieve chromatographic separation of the two isomers based on their slightly different physicochemical properties. foodomics.grmdpi.com Reversed-phase C18 columns can also be used to separate the isomers. researchgate.net

Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between the isomers. By monitoring specific ion transitions for each compound, it is possible to selectively detect and quantify 3-MH and 1-MH. For example, specific transitions for 1-MH (m/z 170.1→ m/z 126.1) and 3-MH (m/z 170.1→ m/z 124.1) have been established. researchgate.netnih.gov

Combined Approaches: The most robust methods combine chromatographic separation with MS/MS detection to ensure both specificity and sensitivity. researchgate.netnih.gov This dual approach minimizes the risk of cross-contamination and allows for the accurate individual determination of both isomers, which is crucial for correctly interpreting the results of D3-3MH tracer studies. foodomics.gr

The development of these specific and sensitive analytical methods has been critical for advancing the use of 3-MH as a reliable biomarker of myofibrillar protein breakdown. researchgate.netnih.govresearchgate.net

Limitations in Reflecting Total Muscle Protein Breakdown vs. Myofibrillar Specificity

A key limitation of using 3-methylhistidine (3MH) as a biomarker is that it does not represent the breakdown of all muscle proteins. 3MH is specifically a constituent of the myofibrillar proteins, actin and myosin. wur.nl Therefore, its release and subsequent measurement provide an estimate of myofibrillar protein breakdown, not total muscle protein breakdown. wur.nl

Skeletal muscle is composed of different protein fractions, including:

Myofibrillar proteins (50-55%)

Sarcoplasmic proteins (30-35%)

Stroma proteins (15-20%) wur.nl

Research suggests that the breakdown of myofibrillar and non-myofibrillar proteins may be regulated differently. wur.nl Consequently, relying solely on 3MH may not provide a complete picture of muscle protein metabolism, especially under conditions where the turnover of different protein fractions is altered disproportionately.

Furthermore, while the majority of 3MH originates from skeletal muscle, other tissues containing smooth muscle, such as the gastrointestinal tract and skin, also contribute to the body's 3MH pool. wur.nlnih.gov Although a study in humans with short bowel syndrome suggested that the contribution from the small intestine is negligible, the potential for extra-skeletal sources to influence 3MH levels remains a consideration. wur.nlnih.gov

Challenges in Concurrent Measurement of Muscle Protein Synthesis and Breakdown

A comprehensive understanding of muscle protein dynamics requires the simultaneous assessment of both muscle protein synthesis (MPS) and muscle protein breakdown (MPB). mdpi.com However, achieving this concurrently in the same individual presents significant methodological challenges. physiology.orge-acnm.org

Traditionally, measuring MPS and MPB has involved separate and often complex experimental protocols. e-acnm.org For instance, MPS is typically measured by the incorporation of labeled amino acid tracers into muscle protein, while MPB has been assessed through methods like arterio-venous balance studies or the urinary excretion of 3MH. nih.gov These approaches often have different time scales and logistical requirements, making simultaneous measurement difficult. wur.nl

The development of novel tracer methods is addressing this challenge. One promising approach involves the use of a single, dually labeled tracer, such as methyl[D3]-13C-methionine. nih.govresearchgate.net This method allows for the simultaneous quantification of MPS (via the incorporation of 13C-methionine into protein) and MPB (by tracking the appearance of methyl[D3]-3-methylhistidine released from protein breakdown). nih.govresearchgate.net This innovative technique has the potential to provide a more integrated view of muscle protein turnover. nih.govresearchgate.net

Another combined approach, termed 'Combined Oral Stable Isotope Assessment of Muscle' (COSIAM), utilizes a cocktail of oral tracers, including D3-3MH for MPB, deuterium (B1214612) oxide (D2O) for MPS, and D3-creatine for muscle mass. nih.govphysoc.orgresearchgate.netnih.gov This minimally invasive method allows for the concurrent measurement of these key parameters, making it particularly suitable for studies in clinical and frail populations. nih.govphysoc.orgresearchgate.netnih.gov

Table 2: Comparison of Methods for Measuring Muscle Protein Turnover

Method Measures Advantages Disadvantages
Traditional Isotope Infusion MPS or MPB Well-established Invasive, expensive, requires controlled lab setting. nih.gov
Arterio-Venous Balance Net Protein Balance Direct measure across a limb Invasive, requires frequent blood sampling. nih.gov
Urinary 3MH Excretion Myofibrillar MPB Non-invasive Influenced by diet and renal function, requires 24h collection. nih.gov
D3-3MH Tracer Dilution Myofibrillar MPB Minimally invasive, uses spot samples. nih.govnih.gov Specific to myofibrillar proteins. wur.nl
COSIAM Approach MPS, MPB, Muscle Mass Minimally invasive, concurrent measurement. nih.govphysoc.org Requires multiple tracers and analyses.

| Dual Labeled Methionine | MPS and MPB | Simultaneous measurement with a single tracer. nih.govresearchgate.net | Newer technique, requires further validation in humans. |

Ongoing Validation and Refinement of Novel Tracer Applications

The field of muscle protein metabolism is continuously evolving, with ongoing efforts to validate and refine novel tracer applications, including those involving D3-3MH. The goal is to develop methods that are not only accurate and reliable but also minimally invasive and widely applicable. nih.gov

The D3-3MH tracer dilution method, which involves administering an oral dose of the tracer and measuring its dilution by endogenous 3MH in plasma or spot urine samples, represents a significant advancement. nih.govnih.gov This approach offers a simpler and more practical alternative to traditional methods that require complete 24-hour urine collections and strict dietary control. nih.govnih.gov

Further research is focused on combining D3-3MH with other tracers to create comprehensive assessments of muscle health. The COSIAM approach is a prime example of this, demonstrating the potential to concurrently measure muscle mass, synthesis, and breakdown using a combination of orally administered stable isotopes. nih.govphysoc.orgresearchgate.netnih.gov

Moreover, novel tracer strategies are being explored to overcome the challenges of measuring MPS and MPB simultaneously. The use of dual-labeled amino acids, like methyl[D3]-13C-methionine, is a promising development that could provide a more integrated understanding of muscle protein turnover from a single experiment. nih.govresearchgate.net

The validation of these new techniques involves comparing them against established methods and demonstrating their sensitivity to known anabolic and catabolic stimuli. nih.govresearchgate.net As these novel applications are further refined and validated, they will undoubtedly enhance our ability to study muscle dynamics in various physiological and pathological states. nih.govnih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Methylhistidine D3

Refinement of Tracer Methodologies for Enhanced Accuracy and Minimally Invasive Applications

The development of the D3-3MH tracer dilution method represented a significant step towards a minimally invasive assessment of whole-body myofibrillar protein breakdown. nih.gov This method, which involves the oral administration of a single dose of D3-3MH, offers a simpler alternative to traditional techniques that require constant infusions and complete 24-hour urine collections. nih.govnih.gov Researchers can determine the rate of endogenous 3-MH release by measuring the dilution of the tracer in plasma or spot urine samples over a period of a few hours. nih.gov

Despite these advancements, there is still room for refinement. One area of focus is minimizing the potential confounding influence of dietary 3-MH from meat consumption. nih.govworktribe.com While the tracer dilution method mitigates this to some extent, further research aims to optimize protocols to completely eliminate this variable. nih.gov Additionally, efforts are underway to enhance the sensitivity of detection methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to allow for the use of even smaller tracer doses and to detect subtle changes in muscle protein breakdown. nih.govresearchgate.net

A significant advancement is the development of a combined oral stable isotope assessment of muscle (COSIAM) approach. nih.govresearchgate.net This protocol allows for the simultaneous measurement of muscle mass (using D3-Creatine), muscle protein synthesis (using Deuterium (B1214612) Oxide, D2O), and muscle protein breakdown (using D3-3MH). nih.govresearchgate.netresearchgate.netresearchgate.net This integrated, minimally invasive approach is particularly valuable for studying vulnerable populations like the frail elderly, where traditional invasive methods are challenging. nih.govresearchgate.net Future refinements will likely focus on further streamlining this combined approach and expanding its applicability to a wider range of clinical and research settings. nih.gov

Integration of D3-3MH Tracer Studies with Multi-Omics Approaches (e.g., Proteomics, Metabolomics, Fluxomics)

The integration of D3-3MH tracer studies with multi-omics technologies promises to provide a more comprehensive understanding of muscle metabolism. researchgate.net While D3-3MH provides a specific measure of myofibrillar protein breakdown, multi-omics approaches can offer a broader view of the molecular landscape.

Proteomics: Combining D3-3MH data with proteomics allows researchers to correlate the rate of muscle protein breakdown with changes in the abundance of specific proteins involved in muscle structure, function, and regulation. For instance, a study on cancer cachexia used proteomics to identify alterations in muscle proteins alongside changes in 3-methylhistidine levels. mdpi.com This integrated approach can help pinpoint the specific protein pathways that are most affected during muscle wasting.

Metabolomics: Metabolomics, the large-scale study of small molecules (metabolites), can reveal broader metabolic shifts that accompany changes in muscle protein breakdown. Unbiased metabolomics has been used alongside stable isotope tracers to investigate the influence of the menstrual cycle on muscle protein metabolism. researchgate.net By analyzing the metabolome, researchers can identify changes in energy metabolism, amino acid profiles, and other metabolic pathways that are linked to the rate of muscle protein breakdown measured by D3-3MH. biorxiv.org For example, studies have shown that muscle hypertrophy involves a rewiring of glucose metabolism, and integrating this with D3-3MH data could clarify how protein breakdown is coordinated with these anabolic processes. biorxiv.org

The combination of these approaches allows for a systems-level understanding of muscle physiology, moving beyond a single measurement to a comprehensive view of the interconnected molecular events that govern muscle mass and function.

Exploration of 3-Methylhistidine D3 in Diverse and Emerging Biological Models

The application of the D3-3MH tracer is expanding beyond traditional human studies to encompass a wider range of biological models. This allows for more controlled investigations into the mechanisms of muscle protein breakdown under various physiological and pathological conditions.

In vitro models, such as C2C12 myotubes, have been instrumental in validating new tracer methodologies. nih.govresearchgate.net For example, researchers have used these cell cultures to demonstrate that a dual-labeled methionine tracer can accurately measure both muscle protein synthesis and breakdown by tracking the incorporation of the tracer into protein and the release of labeled 3-methylhistidine into the media. nih.govresearchgate.net This provides a powerful tool for screening the effects of various compounds on muscle protein turnover.

Animal models, such as rats and swine, have also been crucial for developing and validating compartmental models of 3-methylhistidine metabolism. cabidigitallibrary.orgresearchgate.netwur.nlheartlandassays.com These models allow for more invasive and detailed kinetic studies that are not feasible in humans. wur.nlheartlandassays.com For instance, studies in pigs have helped to elucidate the storage and release of 3-methylhistidine, leading to more accurate interpretations of tracer data. wur.nl

Furthermore, there is growing interest in using D3-3MH in models of specific diseases. For example, it has been used to study muscle degradation in the context of cancer cachexia and after stroke. mdpi.commdpi.com There is also potential for its use in models of sarcopenia, muscular dystrophy, and other conditions characterized by muscle wasting. nih.gov The use of D3-3MH in diverse models, including emerging 3D-bioprinted muscle tissues, will be critical for dissecting the specific mechanisms of muscle breakdown in different contexts and for testing the efficacy of novel therapeutic interventions. nih.gov

Advancing Mechanistic Insights into Muscle Homeostasis and Adaptive Responses

Studies have already utilized D3-3MH to explore the adaptive responses of muscle to exercise and disuse. For example, it has been employed to assess changes in muscle protein breakdown during periods of limb immobilization and subsequent remobilization. researchgate.net It has also been used to study the effects of different types of exercise, such as sprint versus endurance training, on muscle protein turnover. plos.org

Future research will likely focus on combining D3-3MH with other techniques to dissect the signaling pathways that control muscle protein breakdown. For example, by correlating D3-3MH-derived breakdown rates with the activity of key regulatory proteins (e.g., components of the ubiquitin-proteasome system and autophagy pathways), researchers can build a more complete picture of how muscle mass is regulated.

The development of novel tracer approaches, such as the use of [methyl-D3]-13C-methionine to simultaneously measure synthesis and breakdown, provides a powerful tool for studying the net protein balance in muscle. nih.govresearchgate.netresearchgate.net This allows for a more nuanced understanding of how anabolic and catabolic processes are coordinated to maintain muscle mass or to drive hypertrophy or atrophy. By applying these advanced tracer methodologies in a variety of experimental settings, researchers can continue to unravel the complex mechanisms that govern muscle plasticity.

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying 3-methylhistidine D3 in biological samples, and how do they ensure specificity?

  • Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or fluorescence detection. For urine or plasma samples, pre-analytical steps include acid hydrolysis to release protein-bound 3-methylhistidine, followed by derivatization (e.g., with dansyl chloride) to enhance detection sensitivity. Isotope dilution with deuterated internal standards (e.g., this compound) is critical for correcting matrix effects and ensuring accuracy . Validation parameters (e.g., linearity, recovery rates ≥85%, intraday precision <10% CV) must comply with FDA/EMA guidelines for bioanalytical assays.

Q. How can researchers differentiate endogenous 3-methylhistidine from dietary sources in human studies?

  • Methodological Answer : Controlled dietary interventions are essential. Subjects are placed on a 3-methylhistidine-free diet (e.g., ovolactovegetarian) for 5–7 days to eliminate exogenous contributions. Urinary 1-methylhistidine is concurrently measured as a marker of white meat intake, while 3-methylhistidine reflects red meat consumption. Baseline-adjusted excretion rates (µmol/24h) are calculated to isolate endogenous muscle protein breakdown .

Advanced Research Questions

Q. What experimental designs are optimal for longitudinal studies investigating this compound as a biomarker of muscle catabolism in chronic diseases?

  • Methodological Answer : Cohort studies should integrate:

  • Temporal sampling : Serial urine/blood collections at baseline, intervention phases, and follow-up (e.g., every 3 months for 2 years).
  • Covariate adjustment : Multivariable regression models controlling for age, renal function (creatinine clearance), and inflammation (C-reactive protein).
  • Validation : Correlation with gold-standard methods (e.g., nitrogen balance studies or dual-energy X-ray absorptiometry). A 2021 study on kidney transplant recipients demonstrated this approach, linking urinary 3-methylhistidine to graft survival with a hazard ratio of 0.59 per doubling .

Q. How can contradictory findings about 3-methylhistidine’s role as a dietary biomarker be resolved?

  • Methodological Answer : Contradictions often arise from variability in meat preparation (e.g., cooking methods altering 3-methylhistidine bioavailability) or renal excretion kinetics. Meta-analyses should stratify by:

  • Population : Healthy vs. renal-impaired subjects (e.g., uremic patients exhibit altered 3-methylhistidine clearance).
  • Assay standardization : Harmonize LC-MS/MS protocols across labs using reference materials (e.g., NIST SRM 1950 plasma). A 2013 meta-analysis highlighted 3-methylhistidine’s specificity for red meat when paired with creatinine normalization .

Q. What advanced statistical approaches are recommended for integrating 3-methylhistidine data with multi-omics datasets?

  • Methodological Answer : Use DIABLO (Data Integration Analysis for Biomarker Discovery using Latent cOmponents) to identify covarying metabolites, microbial taxa, and clinical outcomes. For example, a 2023 metabolomics study identified 3-methylhistidine as part of a gut-brain-axis signature correlated with Faecalibacterium prausnitzii (ρ = 0.72) and ATP levels in plasma . Machine learning pipelines (e.g., Random Forest) can prioritize 3-methylhistidine in predictive models of muscle wasting.

Methodological Validation and Pitfalls

Q. What are the critical validation steps for novel 3-methylhistidine assays in non-human models?

  • Methodological Answer :

  • Cross-reactivity testing : Validate against structural analogs (e.g., 1-methylhistidine) using spiked recovery experiments.
  • Stability studies : Assess freeze-thaw cycles (≥3), long-term storage (−80°C vs. −20°C), and pH effects (urine pH >8 degrades 3-methylhistidine).
  • Species-specific calibration : Rodent models require adjusted reference ranges due to divergent muscle turnover rates .

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